2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a chemical compound with the molecular formula C17H23BrO3 and a molecular weight of 355.27 g/mol . It is characterized by the presence of a bromine atom, a valerophenone moiety, and a dioxane ring, making it a unique and versatile compound in organic chemistry.
Mechanism of Action
Target of Action
The compound contains a bromine atom, which is a very good leaving group for nucleophilic substitution reactions . This suggests that it may interact with various biological targets through nucleophilic substitution.
Mode of Action
The mode of action of 2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is likely to involve nucleophilic substitution reactions, given the presence of a bromine atom . The compound also contains an acetonide protection group, which can be removed by hydrolysis of the ketal using a dilute aqueous acid . This could potentially lead to changes in the compound’s structure and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted valerophenone derivatives.
Oxidation: Formation of valeric acid or corresponding ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a fluorine atom instead of the dioxane ring.
2-Bromo-5,5-dimethyl-1,3-cyclopentadiene: Contains a cyclopentadiene ring instead of the valerophenone moiety.
Uniqueness
2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is unique due to the presence of both the bromine atom and the dioxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(2-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZZKXOUXDGWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645914 |
Source
|
Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-76-7 |
Source
|
Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.